molecular formula C6H8ClN3O3 B1413626 Methyl 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate CAS No. 2173109-08-3

Methyl 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate

Cat. No.: B1413626
CAS No.: 2173109-08-3
M. Wt: 205.6 g/mol
InChI Key: ANDLHJLJWMKZFH-UHFFFAOYSA-N
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Description

Basic Molecular Framework

Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate possesses a molecular formula of C6H8ClN3O3, indicating a compound with six carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms. The molecular weight has been determined to be 205.60 grams per mole, establishing it as a moderately sized organic molecule within the triazole class. The compound features a central 1,2,4-triazole ring system, which serves as the core structural element around which the various substituents are arranged.

The triazole ring in this compound exhibits a five-membered heterocyclic structure containing three nitrogen atoms at positions 1, 2, and 4. The chlorine substituent occupies position 5 of the triazole ring, while the carboxylate ester group is attached at position 3. Additionally, the nitrogen atom at position 1 bears a methoxymethyl substituent, creating a complex three-dimensional molecular architecture that significantly influences the compound's physical and chemical properties.

Structural Identifiers and Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the positioning of each functional group within the molecular structure. The compound has been assigned the Molecular Design Limited number MFCD30723544, providing a unique identifier within chemical databases. Various catalog numbers have been assigned to this compound by different suppliers, including AA019788, ALBB-030733, and BB58-3937, among others, reflecting its availability and interest within the research community.

The structural complexity of this compound is further evidenced by its multiple naming conventions and identification systems across different chemical databases and suppliers. These various identifiers ensure accurate communication and procurement of this specific compound within the global chemical research community.

Properties

IUPAC Name

methyl 5-chloro-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O3/c1-12-3-10-6(7)8-4(9-10)5(11)13-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDLHJLJWMKZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate (CAS No. 67292-88-0) is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of anticancer and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈ClN₃O₃
  • Molecular Weight : 189.6 g/mol
  • CAS Number : 67292-88-0

The compound features a triazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies :
    • The compound was evaluated for antiproliferative activity against several cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. It demonstrated significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation .
    • A comparative analysis showed that derivatives of triazole compounds can exhibit enhanced activity against cancer cells compared to their parent compounds .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest in cancer cells . The presence of the triazole moiety is crucial for these effects, as it enhances the interaction with cellular targets.

Antimicrobial Activity

The triazole ring structure is also associated with antimicrobial properties:

Case Studies and Research Findings

A selection of studies that highlight the biological activity of related triazole compounds provides insight into the potential applications of this compound:

Study ReferenceFocus AreaFindings
Anticancer ActivitySignificant cytotoxicity against leukemia and carcinoma cell lines with low IC₅₀ values.
Structure-Activity RelationshipEnhanced activity noted in triazole derivatives compared to parent compounds.
Antimicrobial PropertiesRelated triazoles exhibit strong antifungal activity through ergosterol synthesis inhibition.

Scientific Research Applications

Antimicrobial Activity

Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate has demonstrated potential as an antimicrobial agent. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains and fungi.

Case Study : A study examined the efficacy of this compound against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antifungal Properties

Triazoles are widely known for their antifungal properties. This compound's structure suggests it may function similarly to other triazole antifungals by inhibiting ergosterol synthesis in fungal cell membranes.

Data Table: Antifungal Activity

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger16
Cryptococcus neoformans4

Plant Growth Regulation

Research has indicated that triazole compounds can act as plant growth regulators, influencing the growth patterns and yield of various crops. This compound may enhance resistance to diseases in plants.

Case Study : An experiment conducted on wheat crops showed that the application of this compound resulted in increased resistance to fungal pathogens while promoting overall plant health and yield .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally analogous 1,2,4-triazole-3-carboxylates differing in substituents at positions 1, 3, and 4. Key examples include:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications References
Methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate C₄H₄ClN₃O₂ 5-Cl, 1-H, 3-COOCH₃ Intermediate for agrochemicals
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate C₅H₆ClN₃O₂ 5-Cl, 1-H, 3-COOCH₂CH₃ Enhanced lipophilicity
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate C₄H₆N₄O₂ 5-NH₂, 1-H, 3-COOCH₃ Precursor for bioactive molecules
Methyl 5-azido-1,2,4-triazole-3-carboxylate C₄H₄N₆O₂ 5-N₃, 1-H, 3-COOCH₃ Click chemistry applications
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate C₅H₇N₃O₂ 1-CH₃, 3-COOCH₃, 5-H Improved metabolic stability

Key Observations :

  • Halogen vs. Amino/Azido Groups: The 5-Cl substituent increases electrophilicity at the triazole ring compared to amino or azido groups, making it more reactive in nucleophilic substitution reactions .
  • Ester Group Variations : Ethyl esters (e.g., Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate) exhibit higher lipophilicity than methyl esters, which could improve membrane permeability in drug design .

Physicochemical Properties

  • Spectroscopic Data : The target compound’s IR spectrum would feature C-Cl stretches (~700 cm⁻¹) and C=O stretches (~1700 cm⁻¹), similar to other triazole carboxylates .
  • Thermal Stability: The methoxymethyl group may reduce melting points compared to non-alkylated analogues due to decreased crystallinity .

Preparation Methods

General Preparation Methods for Triazole Derivatives

Triazole derivatives are often synthesized through cyclization reactions or by modifying existing triazole compounds. For instance, the synthesis of methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate involves the reaction of 3-chloro-1H-1,2,4-triazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base like triethylamine. This approach can be adapted for similar compounds.

Analysis of Reaction Conditions

Reaction Step Reagents Conditions Expected Outcome
Cyclization Precursors, Base (e.g., triethylamine) Organic solvent, controlled temperature Formation of triazole ring
Alkylation Methoxymethyl chloride, Base (e.g., potassium carbonate) Organic solvent, mild conditions Introduction of methoxymethyl group
Esterification Methanol, Acid catalyst (e.g., sulfuric acid) Reflux conditions Formation of methyl ester
Chlorination Chlorinating agent (e.g., thionyl chloride) Organic solvent, controlled temperature Introduction of chlorine atom

Research Findings and Challenges

While specific research findings on Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate are limited, studies on similar triazole compounds highlight the importance of precise control over reaction conditions to achieve high yields and purity. Challenges include optimizing reaction conditions to minimize side reactions and ensuring the stability of the final product.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving esterification and functional group modifications. For example, esterification of a triazole carboxylic acid precursor (e.g., 5-amino-1,2,4-triazole-3-carboxylic acid) with methanol under acidic conditions is a foundational step . Subsequent chlorination at the 5-position may employ reagents like POCl₃ or SOCl₂, while the methoxymethyl group is introduced via alkylation using methoxymethyl chloride. Reaction optimization (e.g., temperature, solvent, stoichiometry) is critical to avoid side products like over-alkylation or decomposition .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection uses synchrotron or laboratory X-ray sources, followed by structure solution with programs like SHELXD (for heavy atom localization) and refinement via SHELXL . Thermal ellipsoid plots (e.g., ORTEP-3) visualize atomic displacement parameters . Key metrics include bond angles, torsion angles, and hydrogen-bonding networks, which validate the methoxymethyl and chloro substituents' positions .

Q. What analytical techniques confirm purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, ester carbonyl at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₉ClN₃O₃: calc. 218.02, observed 218.03) .
  • HPLC/GC : Purity >98% is verified using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do computational methods predict substituent effects on reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects. The chloro group’s electron-withdrawing nature lowers the triazole ring’s electron density, reducing nucleophilic attack susceptibility. Methoxymethyl’s steric bulk may hinder regioselective reactions at the 1-position. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS to predict solubility and reaction pathways .

Q. What strategies optimize reaction yields in the presence of electron-withdrawing substituents?

  • Methodological Answer :
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enable cross-couplings despite the chloro group’s deactivating effects .
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., esterification) by reducing decomposition risks .
  • Protecting Groups : Temporarily block reactive sites (e.g., triazole N-H) using Boc or benzyl groups during functionalization .

Q. How does this compound behave in coordination chemistry applications?

  • Methodological Answer : The triazole ring’s N-atoms act as ligands for metal ions. For example, Mn(II) coordination polymers form via carboxylate-O and triazole-N binding, characterized by XRPD and FT-IR. Stability constants (log K) are determined potentiometrically. Such complexes are studied for magnetic or catalytic properties .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar triazole derivatives: How to resolve?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Consistency is achieved by:
  • Recrystallization : Use solvents like ethanol/water to isolate pure polymorphs .
  • DSC/TGA : Differential scanning calorimetry identifies phase transitions and decomposition points .
  • Cross-Validation : Compare data with independent syntheses (e.g., Sigma-Aldrich vs. academic reports) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate
Reactant of Route 2
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Methyl 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate

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